Cas no 815-17-8 (3,3-Dimethyl-2-oxobutyric acid)

3,3-Dimethyl-2-oxobutyric acid is a versatile keto acid with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive α-keto carbonyl group adjacent to a quaternary carbon, enabling selective transformations such as condensations and reductions. The compound's sterically hindered tert-butyl group enhances stability while influencing reactivity patterns. It serves as a precursor for heterocyclic compounds and chiral auxiliaries. The high purity grade ensures consistent performance in research and industrial processes. Its solubility in common organic solvents facilitates handling in laboratory settings. The compound's well-defined molecular architecture makes it valuable for studying steric and electronic effects in reaction mechanisms.
3,3-Dimethyl-2-oxobutyric acid structure
815-17-8 structure
Product Name:3,3-Dimethyl-2-oxobutyric acid
CAS No:815-17-8
MF:C6H10O3
MW:130.141802310944
MDL:MFCD00154352
CID:39949
PubChem ID:87560745
Update Time:2026-01-28

3,3-Dimethyl-2-oxobutyric acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-2-oxobutanoic acid
    • 3,3-DIMETHYL-2-OXO-BUTANOIC ACID
    • RARECHEM AL BO 2323
    • 3,3-dimethyl-2-oxo-butanoicaci
    • 3,3-Dimethyl-2-oxobutyric acid
    • 3,3-dimethyl-2-oxo-butyricaci
    • Butyric acid, 3,3-dimethyl-2-oxo-
    • Glyoxylic acid, tert-butyl-
    • Pyruvic acid, trimethyl-
    • tert-butylglyoxylicacid
    • 3.3-dimethyl-2-one-butanoicacid
    • 2-Oxo-3,3-dimethylbutyric acid
    • NSC-16648
    • Trimethylpyruvic acid
    • Butyric acid,3,3-dimethyl-2-oxo- (6CI,7CI,8CI)
    • Butyric acid, b,b-dimethyl-a-oxo-(4CI)
    • 2-Oxo-3,3-dimethylbutanoic acid
    • NSC 16648
    • Trimethylpyroracemic acid
    • 三甲基丙酮酸
    • tert-Butylglyoxylic acid
    • Butanoic acid, 3,3-dimethyl-2-oxo-
    • 29CL615CLH
    • Trimethlpyruvic acid
    • Trimethylpyruvic acid.
    • PubChem14270
    • Trimethylbrenztraubensaure
    • DSSTox_CID_7314
    • DSSTox_RID_78403
    • DSSTox_GSID_27
    • CHEBI:180663
    • NSC16648
    • SCHEMBL271740
    • CHEMBL3182620
    • DTXCID207314
    • D3609
    • AMY31056
    • Tox21_301454
    • EINECS 212-418-2
    • Trimethylpyruvic acid 3,3-Dimethyl-2-oxobutanoic acid
    • Butyric acid,3-dimethyl-2-oxo-
    • 815-17-8
    • CS-W005305
    • EN300-76124
    • DTXSID9027314
    • Z1187714783
    • TRIMETHYLPYRUVICACID
    • HSDB 5757
    • UNII-29CL615CLH
    • FT-0657523
    • NS00038131
    • 3,3-dimethyl-2-oxo butyric acid
    • beta,beta-dimethyl-alpha-oxo-butyric acid
    • NCGC00255112-01
    • AI3-11509
    • A840151
    • Trimethylpyruvic acid, AldrichCPR
    • AS-54581
    • 3,3-Dimethyl-2-oxobutanoicacid
    • IAWVHZJZHDSEOC-UHFFFAOYSA-N
    • BCP18772
    • MFCD00154352
    • SC1212
    • AKOS006223638
    • CAS-815-17-8
    • Q-201887
    • Q27254409
    • Butanoic acid,3-dimethyl-2-oxo-
    • 3,3-Dimethyl-2-oxobutanoic acid (ACI)
    • Butyric acid, 3,3-dimethyl-2-oxo- (6CI, 7CI, 8CI)
    • Butyric acid, β,β-dimethyl-α-oxo- (4CI)
    • 3,3Dimethyl2oxobutyric acid
    • Glyoxylic acid, tertbutyl
    • tertButylglyoxylic acid
    • Pyruvic acid, trimethyl
    • Butyric acid, 3,3dimethyl2oxo
    • STL555503
    • Butanoic acid, 3,3dimethyl2oxo
    • BBL101707
    • 3,3Dimethyl2oxobutanoic acid
    • MDL: MFCD00154352
    • Inchi: 1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)
    • InChI Key: IAWVHZJZHDSEOC-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)(C)C)=O)O

Computed Properties

  • Exact Mass: 130.06300
  • Monoisotopic Mass: 130.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4
  • Surface Charge: 0
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: Acicular crystals
  • Density: 1.06
  • Melting Point: 90.5°C
  • Boiling Point: 80°C/15mmHg(lit.)
  • Flash Point: 13 °C
  • Refractive Index: 1.4270-1.4320
  • PSA: 54.37000
  • LogP: 0.68620
  • Solubility: It is poorly soluble in ether and chloroform, and its sodium salt is in a long sheet shape, which is easily soluble in water

3,3-Dimethyl-2-oxobutyric acid Security Information

3,3-Dimethyl-2-oxobutyric acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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3,3-Dimethyl-2-oxobutyric acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; et al, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 50 °C
Reference
Diphenylparabanic Acid as a Synthon for the Synthesis of α-Diketones and α-Ketocarboxylic Acids
Watanabe, Nobuko; et al, Journal of Organic Chemistry, 2012, 77(1), 632-639

Production Method 3

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Facile Synthesis of γ-Butenolides and Maleic Anhydrides via Annulation of α-Keto Acids and Triazenyl Alkynes
Bao, Xiaodong; et al, Journal of Organic Chemistry, 2022, 87(5), 2821-2830

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  5 h, 0 °C; 12 h, rt
Reference
Asymmetric synthesis with 6-tert-butyl-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one as a new chiral glycine equivalent: preparation of enantiomerically pure α-tertiary and α-quaternary α-amino acids
Koch, Claus-Jurgen; et al, European Journal of Organic Chemistry, 2003, (7), 1244-1263

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Eliminative ring fission of 1,2,4-trioxan-5-ones. A new approach to α-keto acids
Jefford, Charles W.; et al, Journal of the Chemical Society, 1986, (23), 1701-2

Production Method 6

Reaction Conditions
1.1 Reagents: Chromium trioxide Catalysts: Acetic acid
Reference
Structure of β-ketols prepared by the Grignard-Colonge method
Esafov, V. I.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(6), 1320-1

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
Reference
Technologic research for synthesis of 3,3-dimethyl 2-oxobutyric acid
Sun, Xiaohong; et al, Huaxue Gongcheng (Xi'an, 2000, 28(4), 44-45

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 0 °C
1.2 Solvents: Water ;  1 h, 0 °C; 2 h, 22 °C
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
Reference
The design and synthesis of inhibitors of pantothenate synthetase
Tuck, Kellie L.; et al, Organic & Biomolecular Chemistry, 2006, 4(19), 3598-3610

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Eliminative ring fission of 1,2,4-trioxan-5-ones. A new approach to α-keto acids
Jefford, Charles W.; et al, Journal of the Chemical Society, 1986, (23), 1701-2

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Eliminative ring fission of 1,2,4-trioxan-5-ones. A new approach to α-keto acids
Jefford, Charles W.; et al, Journal of the Chemical Society, 1986, (23), 1701-2

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Eliminative ring fission of 1,2,4-trioxan-5-ones. A new approach to α-keto acids
Jefford, Charles W.; et al, Journal of the Chemical Society, 1986, (23), 1701-2

Production Method 12

Reaction Conditions
1.1 Catalysts: Valine dehydrogenase (NADP)
Reference
Synthesis of L-alanine and L-valine by enzyme systems from Bacillus megaterium
Honorat, A.; et al, Enzyme and Microbial Technology, 1990, 12(7), 515-20

Production Method 13

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
A new synthesis of α-keto esters and acids
Nimitz, Jonathan S.; et al, Journal of Organic Chemistry, 1981, 46(1), 211-13

Production Method 14

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one
, Federal Republic of Germany, , ,

3,3-Dimethyl-2-oxobutyric acid Raw materials

3,3-Dimethyl-2-oxobutyric acid Preparation Products

3,3-Dimethyl-2-oxobutyric acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:815-17-8)3,3-Dimethyl-2-oxobutyric acid
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:815-17-8)三甲基丙酮酸
Order Number:LE25837390;LE14660
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:49
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3,3-Dimethyl-2-oxobutyric acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 3,3-Dimethyl-2-oxobutyric acid

Introduction to 3,3-Dimethyl-2-oxobutyric Acid (CAS No. 815-17-8)

3,3-Dimethyl-2-oxobutyric acid, identified by its Chemical Abstracts Service (CAS) number 815-17-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This β-keto acid derivative exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in biochemical pathways. Its molecular formula, C5H8O3, underscores its role as a five-carbon compound with oxygen-rich functionality, which is pivotal in various chemical transformations.

The compound’s structural motif, featuring a ketone group at the second carbon and two methyl groups at the third carbon, imparts distinct reactivity patterns. This configuration allows 3,3-Dimethyl-2-oxobutyric acid to participate in multiple synthetic pathways, including condensation reactions, Michael additions, and enolate formation. These reactions are fundamental in constructing more complex molecules, making it a versatile building block in medicinal chemistry.

In recent years, research has highlighted the potential applications of 3,3-Dimethyl-2-oxobutyric acid in drug development. Its derivatives have been explored as intermediates for synthesizing bioactive molecules targeting neurological disorders. For instance, modifications of its structure have led to compounds with inhibitory effects on certain enzymes implicated in neurodegenerative diseases. The ability to fine-tune its pharmacophore has opened new avenues for designing molecules with enhanced therapeutic profiles.

The compound’s role extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, derivatives of 3,3-Dimethyl-2-oxobutyric acid have been investigated for their potential as plant growth regulators or precursors to herbicidal agents. The unique reactivity of the β-keto group facilitates the introduction of various substituents, enabling the synthesis of tailored compounds with specific biological activities.

From a synthetic chemistry perspective, 3,3-Dimethyl-2-oxobutyric acid serves as a key precursor in the preparation of more complex heterocyclic compounds. Its incorporation into five-membered rings such as pyrroles or indoles has been reported in several synthetic protocols. These heterocycles are prevalent motifs in natural products and pharmaceuticals, underscoring the importance of CAS No. 815-17-8 as a foundational building block.

Advances in computational chemistry have further enhanced the understanding of 3,3-Dimethyl-2-oxobutyric acid’s reactivity. Molecular modeling studies have predicted novel reaction pathways and optimized synthetic routes using this compound as a starting material. Such computational insights have accelerated the discovery process in drug discovery pipelines by reducing experimental trial-and-error.

The biochemical significance of this compound is also evident in its metabolism and interactions within cellular systems. Research indicates that certain derivatives of 3,3-Dimethyl-2-oxobutyric acid can modulate metabolic pathways by acting as substrates or inhibitors for specific enzymes. This has implications for understanding disease mechanisms and developing targeted therapeutic strategies.

In industrial applications, the production and utilization of CAS No. 815-17-8 have been optimized for scalability and cost-efficiency. Process chemists have developed efficient synthetic routes that minimize waste and maximize yield, aligning with green chemistry principles. These advancements ensure that the compound remains accessible for both academic research and commercial applications.

The future prospects for 3,3-Dimethyl-2-oxobutyric acid are promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and biodegradable materials. Its structural versatility allows for modifications that could lead to novel materials with enhanced properties for use in sensors or smart coatings.

In summary, 3,3-Dimethyl-2-oxobutyric acid (CAS No. 815-17-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in synthetic chemistry, pharmaceutical development, and material science. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation across various industries.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:815-17-8)3,3-Dimethyl-2-oxobutyric acid
sfd387
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:815-17-8)三甲基丙酮酸
LE25837390;LE14660
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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